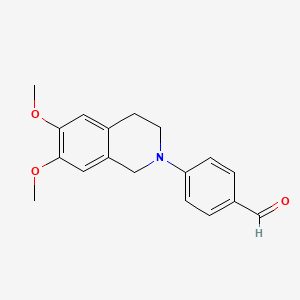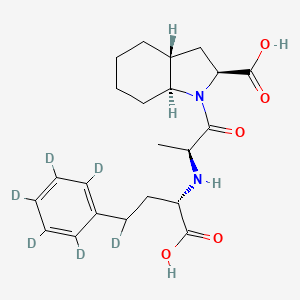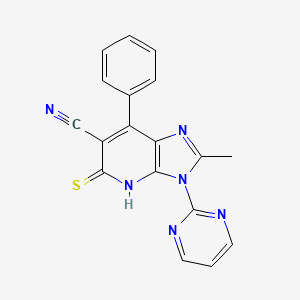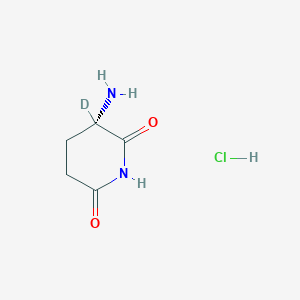
Picolinafen-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picolinafen-d4 (4-fluorophenyl-d4) is a deuterium-labeled derivative of Picolinafen. It is a stable isotope-labeled compound used primarily in scientific research. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling is particularly useful in various analytical and research applications, including environmental testing and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Picolinafen-d4 (4-fluorophenyl-d4) involves the incorporation of deuterium into the Picolinafen molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the 4-fluorophenyl-d4 intermediate.
Reaction with Picolinafen: The 4-fluorophenyl-d4 intermediate is then reacted with Picolinafen under specific conditions to achieve the deuterium labeling.
Industrial Production Methods
Industrial production of this compound (4-fluorophenyl-d4) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Deuterium Exchange: Utilizing deuterium gas or deuterated solvents to achieve the desired level of deuterium incorporation.
Purification: The final product is purified using techniques such as chromatography to ensure a high degree of chemical purity and isotopic enrichment
Analyse Chemischer Reaktionen
Types of Reactions
Picolinafen-d4 (4-fluorophenyl-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Picolinafen-d4 (4-fluorophenyl-d4) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound within biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and pharmacodynamics of deuterium-labeled drugs.
Industry: Applied in environmental testing to detect and quantify pesticide residues and metabolites
Wirkmechanismus
The mechanism of action of Picolinafen-d4 (4-fluorophenyl-d4) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s behavior and interactions within different systems. The molecular targets and pathways involved depend on the specific application, such as studying metabolic pathways in biological systems or reaction mechanisms in chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinafen: The non-deuterated version of Picolinafen-d4.
Other Deuterium-Labeled Compounds: Such as deuterated benzene or deuterated toluene.
Uniqueness
This compound (4-fluorophenyl-d4) is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracking in various studies. This makes it particularly valuable in fields such as drug development and environmental testing .
Eigenschaften
Molekularformel |
C19H12F4N2O2 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
N-(2,3,5,6-tetradeuterio-4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26)/i7D,8D,9D,10D |
InChI-Schlüssel |
CWKFPEBMTGKLKX-ULDPCNCHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C2=NC(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)[2H])[2H])F)[2H] |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
